2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
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Overview
Description
2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a synthetic organic compound characterized by the presence of a benzamide core substituted with difluoro groups at the 2 and 6 positions, and a furan ring attached via a hydroxyethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,6-difluorobenzoic acid, which serves as the precursor.
Amide Formation: The 2,6-difluorobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The acid chloride is reacted with 2-(furan-3-yl)-2-hydroxyethylamine in the presence of a base such as triethylamine (Et3N) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The presence of the difluoro groups and the furan ring can influence its binding affinity and specificity towards enzymes or receptors. The hydroxyethyl linker may facilitate interactions with hydrogen-bonding sites, enhancing its overall activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: A precursor in the synthesis of the target compound.
2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: Another benzamide derivative with different substituents.
Methyl 2,6-difluorobenzoate: A related ester compound.
Uniqueness
2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is unique due to the combination of difluoro groups, a furan ring, and a hydroxyethyl linker, which collectively contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c14-9-2-1-3-10(15)12(9)13(18)16-6-11(17)8-4-5-19-7-8/h1-5,7,11,17H,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVVQINECUKKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC(C2=COC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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